4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol
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Overview
Description
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with various functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various halogenating agents for substitution reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
- Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives
Uniqueness
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H27N3O3 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[5-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C25H27N3O3/c1-15(2)17-9-11-19(12-10-17)26-25-23(27-22-8-6-7-16(3)28(22)25)18-13-20(30-4)24(29)21(14-18)31-5/h6-15,26,29H,1-5H3 |
InChI Key |
GVCWXPNFGLBMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CC(=C(C(=C4)OC)O)OC |
Origin of Product |
United States |
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